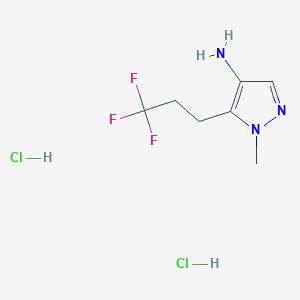

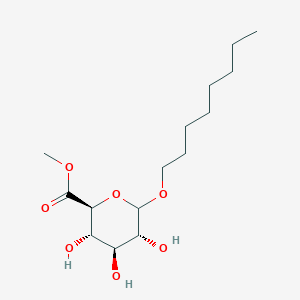

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

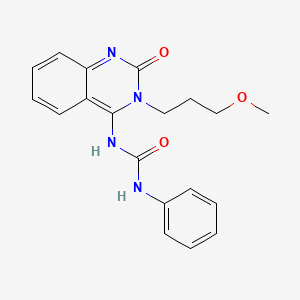

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The methoxy group in the compound indicates the presence of an ether functional group attached to the indazole core, which can influence the compound's chemical behavior and biological activity. Although the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are described, which can provide insights into the characteristics of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate.

Synthesis Analysis

The synthesis of related indazole derivatives is well-documented in the literature. For instance, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves the design and synthesis of a series of compounds confirmed by various spectroscopic methods . Similarly, the synthesis of 7-methoxy-1H-indazole, a compound closely related to the one , is not detailed but its crystal structure as an inhibitor of nitric oxide synthase is provided . These methods and findings can be extrapolated to hypothesize the synthesis of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, which may involve the use of methoxy-substituted anilines or similar starting materials.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. In the case of 7-methoxy-1H-indazole, the methoxy group lies in the plane of the indazole system, which could suggest that ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate might also exhibit a planar structure around the indazole moiety . The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability of these compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The carboxylate group, for example, can participate in esterification, amidation, and other acid-derivative reactions. The methoxy group could potentially be involved in demethylation or participate as a directing group in aromatic substitution reactions. The synthesis of related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involves reactions that could be relevant to the chemical behavior of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group and the carboxylate ester can affect the compound's solubility, melting point, and reactivity. For instance, the crystal structure analysis of 7-methoxy-1H-indazole provides insights into the compound's solid-state properties, such as hydrogen bonding and crystal packing, which are crucial for understanding its physical properties . The synthesis and characterization of other related compounds, including their spectroscopic data, can provide additional information on the expected properties of ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate .

科学的研究の応用

Synthesis and Antiviral Activities

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound of interest in the synthesis of various chemical entities with potential biological activities. Although direct studies specifically targeting Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate were not found, related compounds have been extensively studied, demonstrating the broader chemical family's relevance in scientific research. For example, the synthesis and evaluation of ethyl 5-hydroxyindole-3-carboxylates for anti-hepatitis B virus (HBV) activities show significant antiviral potential among these related compounds. One such compound exhibited more potent anti-HBV activity than lamivudine, a positive control, highlighting the potential of indazole derivatives in antiviral therapy (Chunshen Zhao et al., 2006).

Antitubercular Agents Development

Expanding on previous leads, derivatives of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate have been designed and synthesized to target Mycobacterium tuberculosis dihydrofolate reductase (DHFR), crucial for developing antitubercular agents. Some of these compounds demonstrated good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with a few showing significant selectivity for Mtb-DHFR over human DHFR. This selectivity is vital for reducing potential side effects and enhancing therapeutic efficacy in tuberculosis treatment (K. Sharma et al., 2019).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate-related compounds contribute significantly to the development of new pharmaceuticals and materials. For instance, the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate showcases the versatility of indazole derivatives in chemical reactions, providing a pathway to novel compounds with potential application in various fields (N. Pokhodylo et al., 2019).

Enzyme Inhibition Studies

7-Methoxy-1H-indazole, closely related to Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. The crystal structure analysis of this compound offers insights into its inhibitory mechanism, potentially guiding the design of new nNOS inhibitors for treating neurological conditions (J. Sopková-de Oliveira Santos et al., 2002).

将来の方向性

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

特性

IUPAC Name |

ethyl 7-methoxy-1-methylindazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUBQSQVXTTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC)N(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)